![molecular formula C10H11N3 B13294946 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13294946.png)
5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a but-3-en-1-ylamino group and a cyano group at the 2-position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with but-3-en-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with sodium cyanide to introduce the cyano group at the 2-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarbonitrile: A simpler pyridine derivative with a cyano group at the 2-position.
3-Pyridinecarbonitrile: Another pyridine derivative with the cyano group at the 3-position.
5-Amino-1H-pyrazolo[4,3-b]pyridine: A compound with a similar pyridine ring structure but with different substituents.
Uniqueness
5-[(But-3-en-1-yl)amino]pyridine-2-carbonitrile is unique due to the presence of the but-3-en-1-ylamino group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyridine derivatives and contributes to its specific applications and reactivity.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
5-(but-3-enylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-2-3-6-12-10-5-4-9(7-11)13-8-10/h2,4-5,8,12H,1,3,6H2 |
InChI Key |
OTQIOTNITWOUSE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


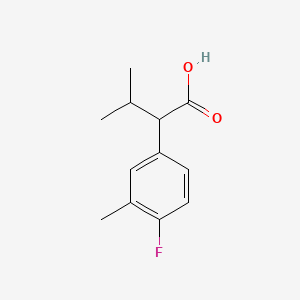
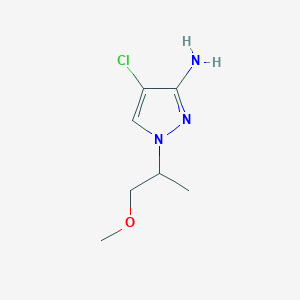

![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopentanamine](/img/structure/B13294891.png)
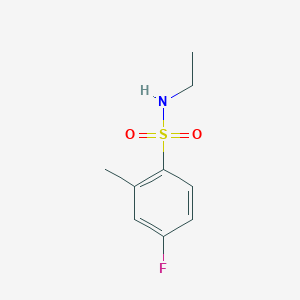
![[5-Cyclopropyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13294900.png)

![3-Amino-3-phenyl-N-[1-(pyridin-4-YL)ethyl]propanamide](/img/structure/B13294909.png)
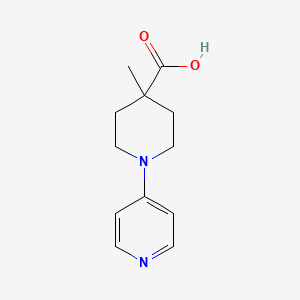
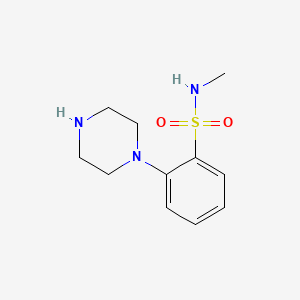
![2-{2-[(3,3-Dimethylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13294925.png)
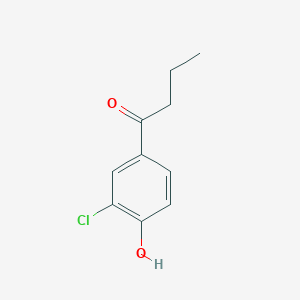
![1-[(4-Bromothiophen-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13294939.png)
![1-{[(3-Chloro-2-fluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13294954.png)
